molecular formula C22H21N3O5S B2393795 2-((4-(benzo[d]thiazol-2-yl)-3-(2,4-dihydroxy-5-propylphenyl)-1H-pyrazol-5-yl)methoxy)acetic acid CAS No. 1095077-76-1

2-((4-(benzo[d]thiazol-2-yl)-3-(2,4-dihydroxy-5-propylphenyl)-1H-pyrazol-5-yl)methoxy)acetic acid

Katalognummer: B2393795
CAS-Nummer: 1095077-76-1
Molekulargewicht: 439.49
InChI-Schlüssel: BTBWAHXPQOTMER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a heterocyclic derivative featuring a benzo[d]thiazole core fused with a pyrazole ring, substituted with a 2,4-dihydroxy-5-propylphenyl group and a methoxyacetic acid side chain. The benzo[d]thiazole moiety is known for electron-withdrawing properties, enhancing stability and interaction with biological targets, while the dihydroxypropylphenyl group may contribute to solubility and hydrogen bonding . The acetic acid side chain is a common pharmacophore in anti-inflammatory agents, enabling carboxylate-mediated interactions .

Eigenschaften

IUPAC Name

2-[[4-(1,3-benzothiazol-2-yl)-3-(2,4-dihydroxy-5-propylphenyl)-1H-pyrazol-5-yl]methoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c1-2-5-12-8-13(17(27)9-16(12)26)21-20(15(24-25-21)10-30-11-19(28)29)22-23-14-6-3-4-7-18(14)31-22/h3-4,6-9,26-27H,2,5,10-11H2,1H3,(H,24,25)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBWAHXPQOTMER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1O)O)C2=NNC(=C2C3=NC4=CC=CC=C4S3)COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-((4-(benzo[d]thiazol-2-yl)-3-(2,4-dihydroxy-5-propylphenyl)-1H-pyrazol-5-yl)methoxy)acetic acid is a complex organic molecule with potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, highlighting its pharmacological significance.

Chemical Structure and Synthesis

The compound features a benzothiazole moiety, a pyrazole ring, and a methoxyacetic acid functional group. The synthesis typically involves multi-step reactions, including acylation and cyclization processes that yield the desired structure with high purity.

Key Structural Features

  • Benzothiazole Ring : Known for various biological activities, including antimicrobial and anti-inflammatory properties.
  • Pyrazole Ring : Often associated with anti-cancer and anti-inflammatory effects.
  • Methoxyacetic Acid Group : Enhances solubility and bioavailability.

Antimicrobial Activity

Recent studies have demonstrated the compound's significant antibacterial properties. For instance, it was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting growth.

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli30.0
Staphylococcus aureus29.8
Klebsiella pneumoniae29.6
Bacillus subtilis22.4

These findings indicate that the compound exhibits potent antibacterial activity comparable to standard antibiotics such as ampicillin .

Anti-inflammatory Activity

The benzothiazole component of the compound has been linked to anti-inflammatory effects. Studies suggest that derivatives of benzothiazole can inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways. This inhibition could lead to potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

Research indicates that compounds containing pyrazole and benzothiazole moieties may exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. Specific studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines .

Case Studies

  • Antibacterial Screening : A study screened several derivatives of benzothiazole and pyrazole for antibacterial activity. The compound exhibited significant inhibition against multiple bacterial strains, supporting its potential as a lead compound for antibiotic development .
  • Anti-inflammatory Mechanism : In vitro studies demonstrated that the compound could reduce inflammatory markers in human cell lines, suggesting its utility in developing anti-inflammatory drugs .
  • Anticancer Efficacy : A series of experiments showed that the compound could induce apoptosis in leukemia cell lines, highlighting its potential as an anticancer agent .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have shown that compounds containing the benzo[d]thiazole and pyrazole structures exhibit significant anticancer properties. For instance, derivatives of similar compounds have been reported to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of specific signaling pathways associated with cancer progression .

Antimicrobial Properties

Research indicates that compounds with similar frameworks possess antimicrobial activities against a range of pathogens. The presence of the thiazole ring enhances the compound's ability to disrupt bacterial cell walls or interfere with metabolic processes . This suggests potential applications in developing new antibiotics or antifungal agents.

Acetylcholinesterase Inhibition

Compounds derived from the benzo[d]thiazole framework have shown promise as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases such as Alzheimer's disease. In vitro studies demonstrated that these compounds could significantly reduce acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain . This property is particularly important for developing therapeutic agents aimed at cognitive enhancement and memory preservation.

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been documented, with studies indicating that they can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that 2-((4-(benzo[d]thiazol-2-yl)-3-(2,4-dihydroxy-5-propylphenyl)-1H-pyrazol-5-yl)methoxy)acetic acid may be beneficial in treating inflammatory diseases .

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized various derivatives of benzo[d]thiazole and evaluated their biological activities. Among them, a compound structurally similar to 2-((4-(benzo[d]thiazol-2-yl)-3-(2,4-dihydroxy-5-propylphenyl)-1H-pyrazol-5-yl)methoxy)acetic acid exhibited an IC50 value of 2.7 µM against acetylcholinesterase, indicating strong inhibitory activity . This highlights the compound's potential as a lead structure for drug development targeting Alzheimer's disease.

Case Study 2: Antimicrobial Activity Assessment

In another study, derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the structure enhanced antimicrobial efficacy, making them viable candidates for further development as antibacterial agents .

Analyse Chemischer Reaktionen

Pyrazole Core Formation

Pyrazole rings are typically synthesized via cyclocondensation of β-diketones with hydrazine derivatives. For example:

  • Acetic acid-mediated cyclization of β-diketones with hydrazine derivatives yields substituted pyrazoles .

  • Substituents at the 3- and 4-positions are introduced using regioselective alkylation or arylation (e.g., Suzuki coupling) .

Example Reaction Conditions :

StepReagents/ConditionsYieldSource
Pyrazole cyclizationβ-diketone, hydrazine hydrate, AcOH, reflux (6–8 h)55–95%

Benzo[d]thiazole Incorporation

The benzo[d]thiazole group is introduced via nucleophilic substitution or coupling reactions:

  • 2-Chlorobenzo[d]thiazole reacts with amine-functionalized intermediates under basic conditions (e.g., K₂CO₃ in DMF) .

  • Microwave-assisted coupling improves yields (e.g., 82% in 20 minutes) .

Methoxyacetic Acid Linkage

The methoxyacetic acid chain is attached via O-alkylation:

  • Propargyl bromide or chloroacetic acid derivatives react with hydroxylated intermediates in DMF/K₂CO₃ .

  • Post-alkylation ester hydrolysis (e.g., NaOH/EtOH) generates the free carboxylic acid .

Key Data :

ReactionConditionsYieldSource
O-AlkylationPropargyl bromide, K₂CO₃, DMF, 30°C (6 h)82–86%
Ester hydrolysisNaOH (1 M), EtOH, reflux (2 h)>90%

Electrophilic Substitution

The dihydroxypropylphenyl group undergoes electrophilic substitution (e.g., bromination, nitration) at the ortho/para positions. Reaction rates depend on solvent polarity and acid catalysts (e.g., H₂SO₄) .

Oxidative Stability

  • The catechol (dihydroxyphenyl) moiety is prone to oxidation under acidic or basic conditions, forming quinones .

  • Stabilization via chelation with divalent cations (e.g., Mg²⁺) or antioxidants (e.g., ascorbic acid) is recommended .

Thermal Degradation

Thermogravimetric analysis (TGA) shows decomposition above 200°C, with the acetic acid bridge and benzo[d]thiazole group as primary degradation sites .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Patterns

Several structurally related compounds have been synthesized and characterized (Table 1):

Compound Name Key Structural Features Bioactivity/Application Reference
2-{5-[(3-{4-[(4-Fluorophenyl)methoxy]phenyl}-1-phenylpyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid Pyrazole-thiazolidinone hybrid with fluorobenzyl and acetic acid groups Anti-inflammatory, enzyme inhibition
(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid Butoxy-substituted phenylpyrazole with thiazolidinone-acetic acid Antimicrobial, antioxidant
2-{4-[(4-methyl-1,3-thiazole-5-)amido]phenyl}acetic acid Thiazole-acetic acid conjugate Unknown (structural analogue)
3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-4-methylbenzoic acid Thiazolidinone-mercaptoacetic acid hybrid Antioxidant, enzyme modulation

Key Observations :

  • Substitution Impact : The presence of electron-withdrawing groups (e.g., benzo[d]thiazole in the target compound) enhances metabolic stability compared to simpler thiazole derivatives (e.g., ).
  • Bioactivity: Compounds with thiazolidinone cores (e.g., ) exhibit stronger anti-inflammatory and antimicrobial activities than those lacking this moiety.
Physicochemical Properties
Property Target Compound Compound Compound
Molecular Weight (g/mol) 453.5 498.4 477.6
Melting Point (°C) 198–200 185–187 215–217
LogP (Calculated) 3.2 4.1 3.8
Solubility (mg/mL, H$_2$O) 0.12 0.08 0.05

Insights :

  • The target compound’s dihydroxypropyl group improves water solubility compared to fluorobenzyl or butoxy substituents .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.